molecular formula C15H14N2 B11881777 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-04-4

3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B11881777
CAS No.: 89193-04-4
M. Wt: 222.28 g/mol
InChI Key: QCDMGUJKUPMRKB-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 3 and 8, and a phenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and ketones under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with acetophenone in the presence of an acid catalyst can yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts, such as molecular iodine, has been explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups at positions 3 and 8.

    3,8-Dimethylimidazo[1,2-a]pyridine: Lacks the phenyl group at position 2.

    2,3-Dimethylimidazo[1,2-a]pyridine: Methyl groups are at positions 2 and 3 instead of 3 and 8.

Uniqueness

3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methyl groups and a phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

89193-04-4

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3,8-dimethyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-7-6-10-17-12(2)14(16-15(11)17)13-8-4-3-5-9-13/h3-10H,1-2H3

InChI Key

QCDMGUJKUPMRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C)C3=CC=CC=C3

Origin of Product

United States

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